

The Discovery and Synthesis of MerTK-IN-1 (UNC2025): A Technical Guide

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Compound of Interest

Compound Name: MerTK-IN-1

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Abstract

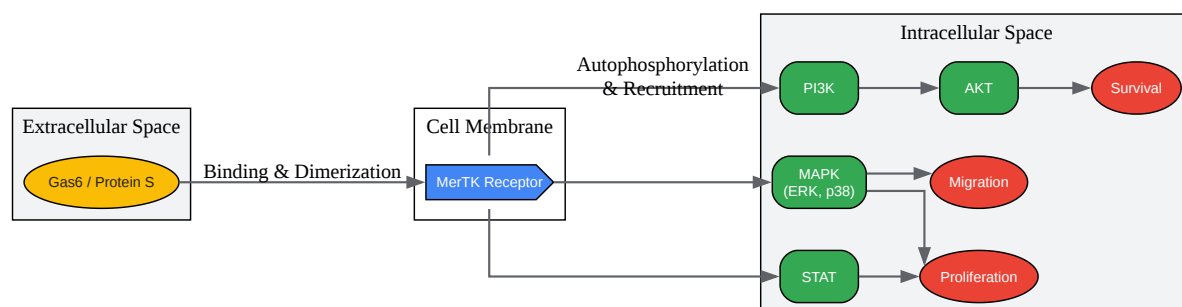
Mer tyrosine kinase (MerTK) has emerged as a compelling therapeutic target in oncology and immunology. Its aberrant expression and activation are implicated in the pathogenesis of numerous cancers, where it promotes survival, proliferation, and chemoresistance.[1] **MerTK-IN-1**, also known as UNC2025, is a potent and orally bioavailable dual inhibitor of MerTK and Fms-like tyrosine kinase 3 (FLT3).[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **MerTK-IN-1**, intended for researchers and professionals in the field of drug development. We present detailed experimental protocols, collated quantitative data, and visual representations of key pathways and processes to facilitate a deeper understanding of this important chemical probe and potential therapeutic agent.

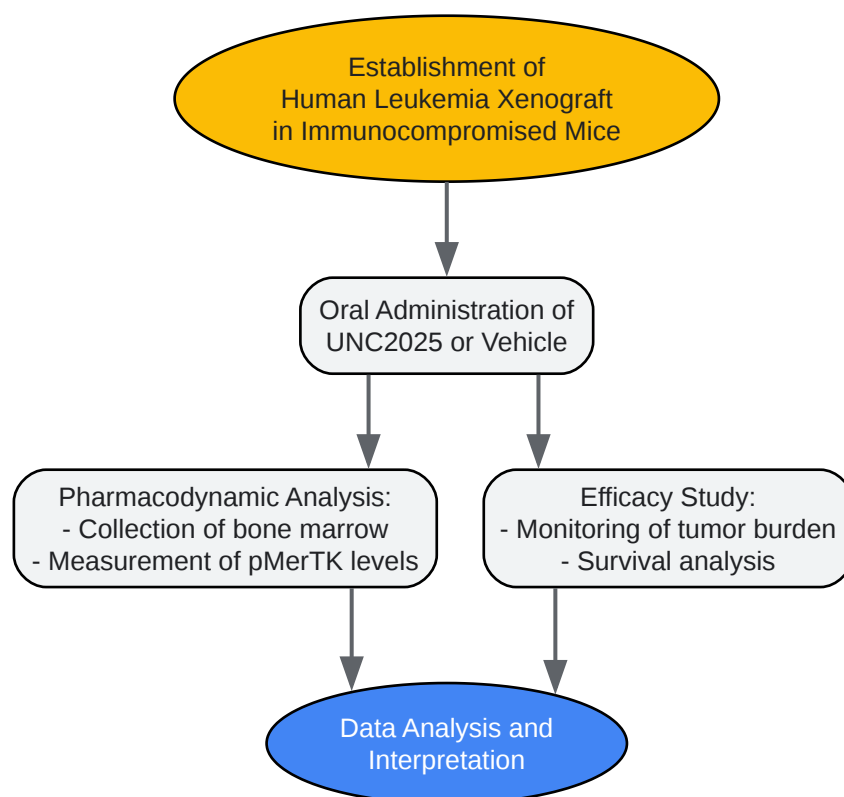
Introduction to MerTK

MerTK is a member of the TYRO3, AXL, and Mer (TAM) family of receptor tyrosine kinases.[1] Physiologically, MerTK plays a crucial role in efferocytosis (the clearance of apoptotic cells) and the dampening of inflammatory responses.[4] In the context of cancer, ectopic or overexpression of MerTK can lead to the activation of several pro-oncogenic signaling pathways, including those involving MAPK, PI3K, and STAT.[5][6] This activation contributes to increased proliferation, enhanced cell survival, and resistance to apoptosis.[6][7] Consequently, the inhibition of MerTK represents a promising strategy for cancer therapy.[6]

The MerTK Signaling Pathway

Upon binding of its ligands, such as Gas6 or Protein S, MerTK undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5][8] This phosphorylation creates docking sites for various downstream signaling molecules, initiating a cascade of events that ultimately regulate cellular processes like survival, migration, and proliferation.[5][7]





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